molecular formula C20H18N4O4S3 B12006089 (2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid

Cat. No.: B12006089
M. Wt: 474.6 g/mol
InChI Key: DQXYAKADMILAPU-UFFVCSGVSA-N
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Description

(2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C20H18N4O4S3 and a molecular weight of 474.583 g/mol . This compound features a unique structure that includes a thiadiazole ring, a benzylsulfanyl group, and a phenoxyacetic acid moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.

    Acetylation and Hydrazone Formation: The acetyl group is added, followed by the formation of the hydrazone linkage.

    Final Coupling with Phenoxyacetic Acid: The final step involves coupling the intermediate with phenoxyacetic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the hydrazone linkage.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved hydrazone products.

    Substitution: Substituted benzylsulfanyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, (2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s thiadiazole ring and benzylsulfanyl group are believed to play key roles in its biological activity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{(E)-[({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid apart is its unique combination of a thiadiazole ring, benzylsulfanyl group, and phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4O4S3

Molecular Weight

474.6 g/mol

IUPAC Name

2-[2-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N4O4S3/c25-17(22-21-10-15-8-4-5-9-16(15)28-11-18(26)27)13-30-20-24-23-19(31-20)29-12-14-6-2-1-3-7-14/h1-10H,11-13H2,(H,22,25)(H,26,27)/b21-10+

InChI Key

DQXYAKADMILAPU-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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